molecular formula C10H16O2 B1237349 trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid CAS No. 65860-54-0

trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid

Cat. No. B1237349
CAS RN: 65860-54-0
M. Wt: 168.23 g/mol
InChI Key: HZNKOKJSWBRPRJ-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-5-methylenehept-2-enoic acid is an alpha,beta-monocarboxylic acid consisting of 2-heptenoic acid having methyl substituents at the 2- and 6-positions as well as a methylene group at position 5. It derives from a 2-heptenoic acid.

Scientific Research Applications

Production and Bioconversion

Research by Linares et al. (2008) highlights the potential of trans-2-methyl-5-isopropylhexa-2,5-dienoic acid (novalic acid) accumulation via the alpha-pinene degradation pathway in Pseudomonas rhodesiae CIP 107491. The study showed the feasibility of producing this compound using concentrated bacterial cells under specific oxygen conditions, revealing an innovative method for its synthesis (Linares et al., 2008).

Metabolic Pathways in Bacteria

Further exploration of the alpha-pinene degradation pathway by Pseudomonas rhodesiae CIP 107491, conducted by Linares et al. (2009), provides a deeper understanding of the biological processes involving novalic acid. This research outlines a metabolic scheme explaining the bioconversion of alpha-pinene oxide into novalic acid, offering insights into bacterial metabolism and potential biotechnological applications (Linares et al., 2009).

Biochemical Transformations

A study by Milborrow and Noddle (1970) investigates the conversion of related compounds into abscisic acid in plants. This research contributes to our understanding of the biochemical transformations and potential roles of similar dienoic acids in plant physiology and biochemistry (Milborrow & Noddle, 1970).

Chemical Synthesis and Characterization

Work by Christie and Holman (1967) on the synthesis and characterization of methylene-interrupted cis,cis-octadecadienoic acids, including related dienoic acids, provides foundational knowledge in the field of organic chemistry. This research contributes to the understanding of the synthesis, properties, and potential applications of various dienoic acids (Christie & Holman, 1967).

Metabolism in Microorganisms

Tudroszen et al. (1977) studied the metabolism of alpha-pinene by Pseudomonas putida, identifying novel intermediates such as trans-2-methyl-5-isopropylhexa-2,5-dienoic acid. This research sheds light on the microbial metabolism of terpenes and related compounds, offering potential applications in bioremediation and industrial biotechnology (Tudroszen et al., 1977).

properties

CAS RN

65860-54-0

Product Name

trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(E)-2,6-dimethyl-5-methylidenehept-2-enoic acid

InChI

InChI=1S/C10H16O2/c1-7(2)8(3)5-6-9(4)10(11)12/h6-7H,3,5H2,1-2,4H3,(H,11,12)/b9-6+

InChI Key

HZNKOKJSWBRPRJ-RMKNXTFCSA-N

Isomeric SMILES

CC(C)C(=C)C/C=C(\C)/C(=O)O

SMILES

CC(C)C(=C)CC=C(C)C(=O)O

Canonical SMILES

CC(C)C(=C)CC=C(C)C(=O)O

synonyms

2-methyl-5-isopropylhexa-2,5-dienoic acid
trans-2-methyl-5-isopropylhexa-2,5-dienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 2
trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 3
trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 4
trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 5
trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid
Reactant of Route 6
trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.